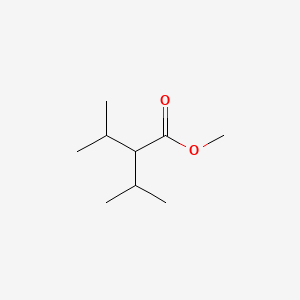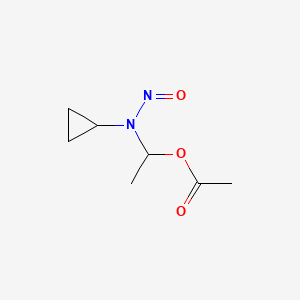
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester
Descripción general
Descripción
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester is an organic compound with a fruity odor, commonly used in the flavor and fragrance industry. It is a methyl ester derivative of butanoic acid, which contributes to its characteristic scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods
Industrial production of this compound often involves distillation from essential oils of vegetable origin. It can also be manufactured on a small scale for use in perfumes and as a food flavoring .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed back to butanoic acid and methanol.
Oxidation: The ester can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles can be used to replace the ester group.
Major Products
Hydrolysis: Butanoic acid and methanol.
Oxidation: Depending on the oxidizing agent, products can include carboxylic acids or aldehydes.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of various consumer goods
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of butanoic acid and methanol . The ester can also participate in other reactions, such as oxidation and substitution, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar in structure but with a phenylethyl group instead of a methyl group.
Butanoic acid, 3-methyl-, ethyl ester: Similar but with an ethyl group instead of a methyl group.
Butanoic acid, 2-methyl-, methyl ester: Similar but with a different methyl group position.
Uniqueness
Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical properties and applications. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
methyl 3-methyl-2-propan-2-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)8(7(3)4)9(10)11-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZLGXGUJHOYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241708 | |
| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94991-59-0 | |
| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)






![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)





